Eldelin

Description

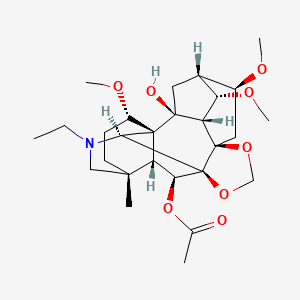

Eldelin (C₃₄H₄₇NO₁₁), also referred to as Deltaline, is a diterpenoid alkaloid isolated from Delphinium species, notably utilized in traditional medicine for its analgesic and anti-inflammatory properties . Early structural studies in the 1950s–1960s identified this compound as part of the aconitine alkaloid family, characterized by a complex tetracyclic skeleton with esterified side chains .

Properties

Molecular Formula |

C27H41NO8 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(1R,2S,3S,4S,5R,6S,8R,12R,13S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+/m1/s1 |

InChI Key |

DTTPWCNKTMQMTE-BMUWFMLFSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eldelin involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of diethoxymethane and ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as starting materials . The reaction conditions typically include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Delphinium plants, followed by purification processes. The plants are harvested, dried, and then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Eldelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce simpler alkaloid compounds .

Scientific Research Applications

Eldelin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of alkaloid synthesis and reaction mechanisms.

Biology: It is studied for its biological activities, including its analgesic and anti-inflammatory effects.

Industry: This compound is used in the development of pain-relief medications and anti-inflammatory drugs.

Mechanism of Action

Eldelin exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but it is known that this compound modulates the activity of certain neurotransmitters and inflammatory mediators, leading to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Eldelin belongs to the diterpenoid alkaloid class, sharing a core structural framework with other Delphinium and Aconitum alkaloids. Below is a comparative analysis of this compound and its analogs:

Table 1: Key Properties of this compound and Related Compounds

Key Structural and Functional Differences:

- This compound vs. Aconitine: While both possess a tetracyclic backbone, this compound lacks the C19 norditerpenoid modification seen in aconitine, which contributes to the latter’s extreme neurotoxicity .

- This compound vs. Methyllicaconitine : Methyllicaconitine’s methyl group enhances its affinity for neuromuscular junctions, making it a potent paralytic agent, whereas this compound’s esterified side chains may favor anti-inflammatory activity .

- This compound vs. Ajacine : Ajacine’s acetyl group correlates with antipyretic effects, contrasting with this compound’s focus on pain relief .

Research Findings and Clinical Relevance

Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.